

"Methyl 4-hydroxybutanoate" spectroscopic data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-hydroxybutanoate

Cat. No.: B032905

[Get Quote](#)

Spectroscopic Data of Methyl 4-hydroxybutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 4-hydroxybutanoate** (CAS No: 925-57-5), a versatile organic compound with applications in chemical synthesis and as a potential pharmaceutical intermediate. This document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived raw data, the following sections present predicted spectroscopic values for **methyl 4-hydroxybutanoate**. These predictions are based on established principles of spectroscopy and typical values for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The predicted ¹H NMR spectrum of **methyl 4-hydroxybutanoate** in a standard deuterated solvent like CDCl₃ would exhibit four distinct signals corresponding to the four unique proton

environments in the molecule.

Table 1: Predicted ^1H NMR Data for **Methyl 4-hydroxybutanoate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.67	Singlet	3H	-OCH ₃ (Methyl ester)
~3.65	Triplet	2H	-CH ₂ -OH (Methylene adjacent to hydroxyl)
~2.42	Triplet	2H	-CH ₂ -C=O (Methylene adjacent to carbonyl)
~1.90	Quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.7 (variable)	Broad Singlet	1H	-OH (Hydroxyl proton)

^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The predicted ^{13}C NMR spectrum will show five signals, one for each of the five carbon atoms in different chemical environments.

Table 2: Predicted ^{13}C NMR Data for **Methyl 4-hydroxybutanoate**

Chemical Shift (δ , ppm)	Carbon Assignment
~174.5	C=O (Ester carbonyl)
~62.0	-CH ₂ -OH
~51.5	-OCH ₃
~30.5	-CH ₂ -C=O
~28.0	-CH ₂ -CH ₂ -CH ₂ -

IR (Infrared) Spectroscopy

The IR spectrum of **methyl 4-hydroxybutanoate** is characterized by the presence of a hydroxyl group, an ester group, and alkane C-H bonds.

Table 3: Characteristic IR Absorptions for **Methyl 4-hydroxybutanoate**

Wavenumber (cm ⁻¹)	Functional Group	Description
3500-3200 (broad)	O-H	Alcohol, H-bonded stretch[1][2] [3]
3000-2850	C-H	Alkane stretch[4]
1750-1735 (strong)	C=O	Ester carbonyl stretch[4]
1260-1050	C-O	Alcohol/Ester stretch[1][2]

Mass Spectrometry (MS)

Under electron ionization (EI), the mass spectrum of **methyl 4-hydroxybutanoate** is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for **Methyl 4-hydroxybutanoate**

m/z	Predicted Fragment Ion	Relative Intensity
118	[M] ⁺	Low to moderate
101	[M - OH] ⁺	Moderate
87	[M - OCH ₃] ⁺	Moderate
74	[CH ₂ (OH)OCH ₃] ⁺ (from McLafferty rearrangement)	High
59	[COOCH ₃] ⁺	Moderate

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample such as **methyl 4-hydroxybutanoate**.

NMR Spectroscopy (^1H and ^{13}C)

A sample for NMR analysis is prepared by dissolving 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.^[5] The solution should be clear and free of particulate matter.^[5] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).^[6]

- ^1H NMR: The spectrum is acquired using a single-pulse experiment. For quantitative results, a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time) should be employed between scans.^[7]
- ^{13}C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, especially for quaternary carbons.^[7]

IR Spectroscopy

For a liquid sample like **methyl 4-hydroxybutanoate**, the IR spectrum can be obtained using the neat (thin film) method or with an Attenuated Total Reflectance (ATR) accessory.

- Neat (Thin Film) Method: A drop of the liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.^{[8][9][10]} The plates are then mounted in the spectrometer for analysis.
- ATR Method: A drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).^{[8][11]} This method requires minimal sample preparation and is easy to clean.

The spectrum is typically recorded over the range of 4000-400 cm^{-1} . A background spectrum of the clean salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.
^[8]

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of a volatile compound like **methyl 4-hydroxybutanoate**.

- Sample Preparation: A dilute solution of the sample (e.g., 10 $\mu\text{g}/\text{mL}$) is prepared in a volatile organic solvent such as dichloromethane or hexane.^{[12][13]}

- Gas Chromatography: The sample solution is injected into the GC, where it is vaporized and separated on a capillary column (e.g., DB-5ms).[12][14] The oven temperature is programmed to ramp up to ensure separation of components.
- Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for fragmentation.[15] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the structure of **methyl 4-hydroxybutanoate** and the general workflows for its spectroscopic analysis.

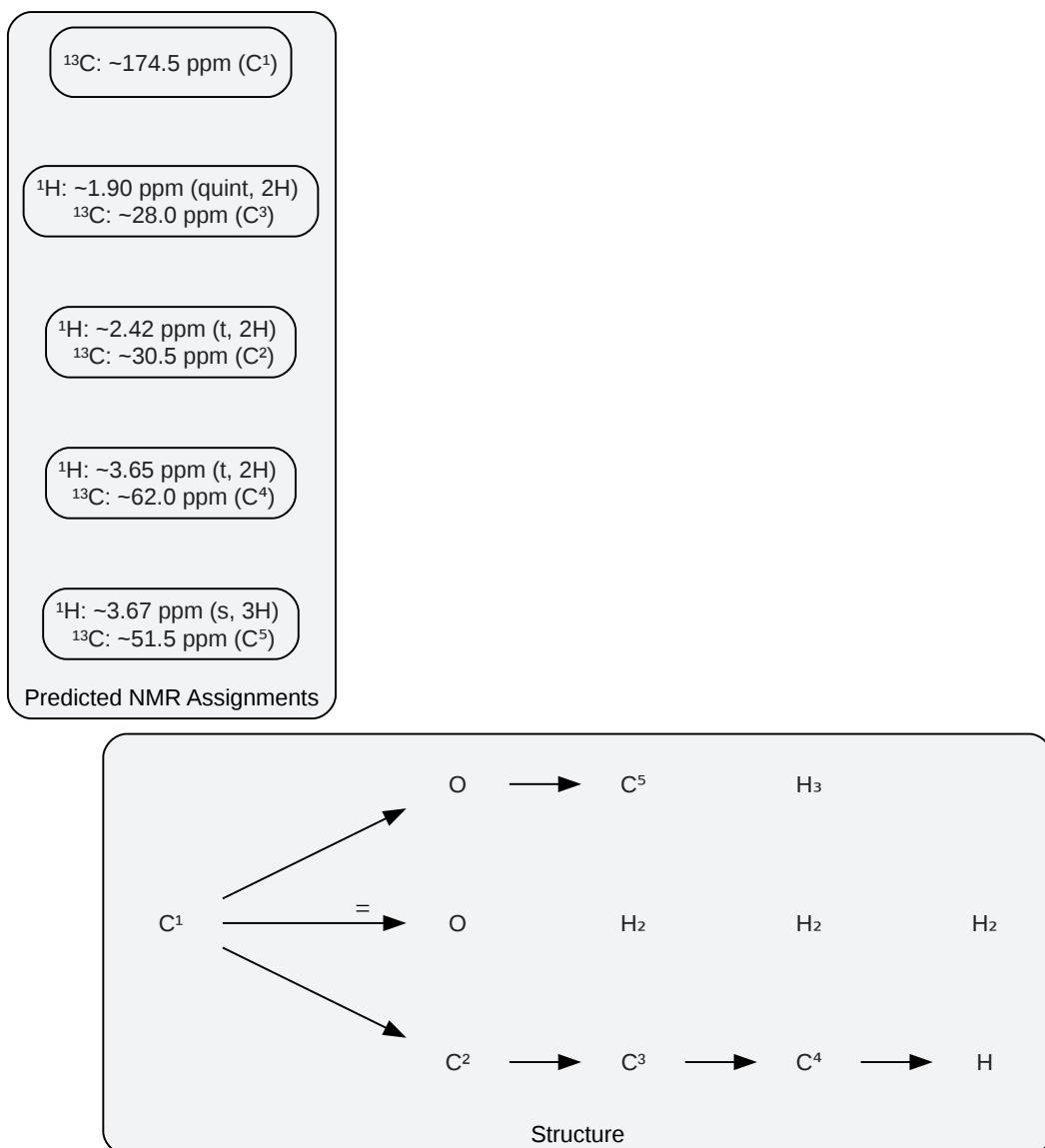


Figure 1: Molecular Structure and NMR Assignments of Methyl 4-hydroxybutanoate

[Click to download full resolution via product page](#)

Caption: Molecular structure and predicted NMR assignments for **Methyl 4-hydroxybutanoate**.

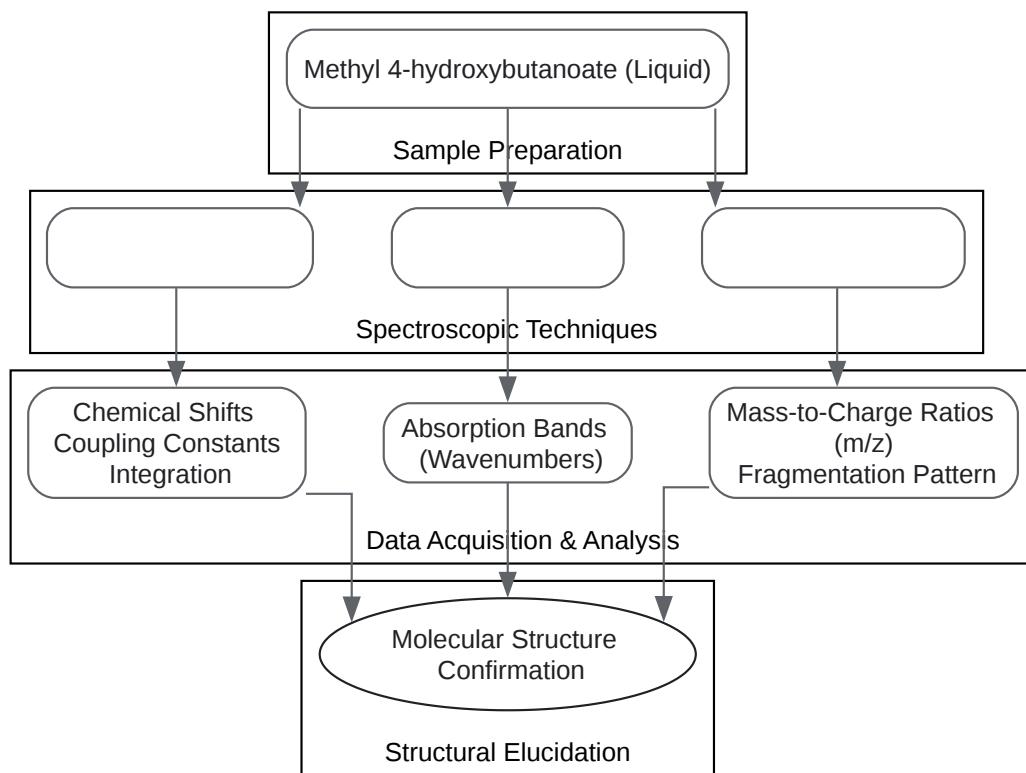


Figure 2: Spectroscopic Analysis Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **Methyl 4-hydroxybutanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. chem.latech.edu [chem.latech.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. books.rsc.org [books.rsc.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. researchgate.net [researchgate.net]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. uoguelph.ca [uoguelph.ca]
- 14. benchchem.com [benchchem.com]
- 15. jeol.com [jeol.com]
- To cite this document: BenchChem. ["Methyl 4-hydroxybutanoate" spectroscopic data (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032905#methyl-4-hydroxybutanoate-spectroscopic-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com